1-benzyl-3-methyl-1H-indazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-benzyl-3-methylindazol-4-amine |
InChI |
InChI=1S/C15H15N3/c1-11-15-13(16)8-5-9-14(15)18(17-11)10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3 |
InChI Key |
LHUBRVMTPXHRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC(=C12)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
1-benzyl-3-methyl-1H-indazol-4-amine chemical structure
An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-3-methyl-1H-indazol-4-amine
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1] This guide provides a comprehensive technical overview of the proposed synthesis, structural elucidation, and potential biological significance of a novel derivative, 1-benzyl-3-methyl-1H-indazol-4-amine. Given the absence of this specific molecule in current literature, this document serves as a predictive guide, leveraging established synthetic methodologies and spectroscopic data from analogous compounds to provide a robust framework for its preparation and characterization.
Introduction: The Prominence of the Indazole Scaffold
Indazoles, bicyclic heterocyclic aromatic compounds, are of immense interest in pharmaceutical research due to their wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic efficacy of indazole derivatives is often modulated by the nature and position of substituents on the indazole core. The 1-benzyl moiety is a common feature in pharmacologically active indazoles, known to influence their binding to biological targets.[4][5] Similarly, the 3-methyl and 4-amino substitutions are recognized for their roles in tuning the electronic and steric properties of the molecule, which can be critical for receptor interaction and metabolic stability.[2][6] This guide focuses on the synthesis and characterization of 1-benzyl-3-methyl-1H-indazol-4-amine, a compound that combines these key pharmacophoric elements.
Proposed Synthesis of 1-benzyl-3-methyl-1H-indazol-4-amine
The synthesis of the target compound can be envisioned through a multi-step process, commencing with the construction of a suitably substituted indazole core, followed by N-benzylation and functional group manipulation. A plausible and efficient synthetic route is outlined below.
Synthetic Workflow
The proposed synthetic pathway involves three main stages:
-
Synthesis of 3-methyl-1H-indazole: This can be achieved from the commercially available 2'-aminoacetophenone through a diazotization and reductive cyclization reaction.
-
N-benzylation of 3-methyl-1H-indazole: Regioselective N-1 benzylation can be accomplished using benzyl bromide in the presence of a suitable base.
-
Nitration and Reduction: Introduction of a nitro group at the 4-position followed by its reduction to the desired amino group.
Caption: Proposed synthetic workflow for 1-benzyl-3-methyl-1H-indazol-4-amine.
Detailed Experimental Protocols
This procedure is adapted from a known method for the synthesis of 3-methyl-1H-indazole from 2'-aminoacetophenone.[7]
-
To a stirred solution of 2'-aminoacetophenone (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide to pH 8-9.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methyl-1H-indazole.
This protocol is based on the highly regioselective N-1 alkylation of indazoles.[8][9][10]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-methyl-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-3-methyl-1H-indazole.
This is a standard electrophilic aromatic substitution reaction.
-
To a stirred mixture of sulfuric acid and nitric acid at 0 °C, slowly add 1-benzyl-3-methyl-1H-indazole (1.0 eq).
-
Maintain the temperature at 0-5 °C and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-3-methyl-4-nitro-1H-indazole.
This is a standard reduction of an aromatic nitro group.
-
To a stirred solution of 1-benzyl-3-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 1-benzyl-3-methyl-1H-indazol-4-amine.
Structural Elucidation and Physicochemical Properties
The unambiguous identification of 1-benzyl-3-methyl-1H-indazol-4-amine will rely on a combination of spectroscopic techniques.
Chemical Structure
Caption: Chemical structure of 1-benzyl-3-methyl-1H-indazol-4-amine.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C15H15N3 |
| Molecular Weight | 237.30 g/mol |
| Predicted LogP | 2.8-3.2 |
| Hydrogen Bond Donors | 1 (from NH2) |
| Hydrogen Bond Acceptors | 2 (from N2 and NH2) |
| Appearance | Expected to be a solid at room temperature |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-benzyl-3-methyl-1H-indazol-4-amine, based on data from analogous compounds.[11][12][13][14][15][16][17]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Benzyl-H |
| ~7.10 | t | 1H | H6 |
| ~6.80 | d | 1H | H5 |
| ~6.50 | d | 1H | H7 |
| ~5.50 | s | 2H | Benzyl-CH₂ |
| ~4.00 | br s | 2H | NH₂ |
| ~2.60 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C4 |
| ~142.0 | C7a |
| ~140.0 | C3 |
| ~136.0 | Benzyl-C (ipso) |
| ~128.5 | Benzyl-C (ortho) |
| ~127.5 | Benzyl-C (para) |
| ~127.0 | Benzyl-C (meta) |
| ~125.0 | C3a |
| ~122.0 | C6 |
| ~110.0 | C5 |
| ~105.0 | C7 |
| ~50.0 | Benzyl-CH₂ |
| ~12.0 | CH₃ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (asymmetric and symmetric) of NH₂ |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| 1620-1580 | C=C and C=N stretching of aromatic rings |
| 1650-1550 | N-H bending of NH₂ |
| 1500-1400 | Aromatic ring skeletal vibrations |
| 770-730 | C-H out-of-plane bending (ortho-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 237 | [M]⁺ (Molecular ion) |
| 146 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Benzyl cation, likely base peak) |
Potential Biological Significance
The structural motifs present in 1-benzyl-3-methyl-1H-indazol-4-amine suggest a high potential for biological activity.
-
Kinase Inhibition: The aminoindazole core is a well-established hinge-binding motif in many kinase inhibitors.[6] The 4-amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
-
Anti-Cancer and Anti-Angiogenic Activity: N-benzyl indazoles have demonstrated significant anti-cancer and anti-angiogenic properties.[4][18] The benzyl group often occupies a hydrophobic pocket in the active site of target proteins, enhancing binding affinity.
-
Modulation of Physicochemical Properties: The combination of the lipophilic benzyl group and the hydrophilic amino group provides a balanced physicochemical profile, which is often desirable for drug candidates to achieve good oral bioavailability.
Given these considerations, 1-benzyl-3-methyl-1H-indazol-4-amine represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Further studies to evaluate its inhibitory activity against a panel of kinases and its anti-proliferative effects in cancer cell lines are warranted.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and characterization of the novel compound 1-benzyl-3-methyl-1H-indazol-4-amine. By leveraging established synthetic protocols and predictive spectroscopic analysis, this document serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related indazole derivatives. The unique combination of a 1-benzyl, 3-methyl, and 4-amino substitution pattern on the indazole scaffold makes it a compelling target for further investigation in drug discovery programs.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Semantic Scholar. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Anonymous. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Anonymous. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]
-
Elguero, J., et al. (2016). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 21(11), 1469. [Link]
-
Li, P., et al. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. The Journal of Organic Chemistry, 77(6), 3127-3133. [Link]
-
Anonymous. (2016). 13C NMR of indazoles. ResearchGate. [Link]
-
Corsi, G., et al. (1972). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 15(8), 784-788. [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-28. [Link]
-
Anonymous. (n.d.). Synthesis of 1-benzyl-3-hydroxymethyl-indazole. PrepChem.com. [Link]
-
Anonymous. (n.d.). Supporting Information. [Link]
-
Anonymous. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(6), 4849-4861. [Link]
-
Huang, L. J., et al. (2006). Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. Bioorganic & Medicinal Chemistry, 14(2), 528-536. [Link]
-
Propker, M., et al. (1976). Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. Arzneimittel-Forschung, 26(7), 1393-1397. [Link]
-
Morales-Ríos, M. S., et al. (2013). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 57(1), 19-27. [Link]
-
de Oliveira, R. B., et al. (2021). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Pharmaceuticals, 14(10), 1043. [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6598. [Link]
-
Anonymous. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
-
Selvin, S. P., et al. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. ResearchGate. [Link]
- Anonymous. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
-
Boufroura, H., et al. (2008). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 10, 135-143. [Link]
-
Frejat, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(7), 5551-5571. [Link]
-
Anonymous. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 726. [Link]
-
Anonymous. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem. [Link]
-
Reddy, K. S., et al. (2009). TBAF-assisted copper-catalyzed N-arylation and benzylation of benzazoles with aryl and benzyl halides under the ligand/base/solvent-free conditions. Organic Letters, 11(15), 3326-3329. [Link]
-
Singh, N., et al. (2018). Chemistry and biology of indoles and indazoles: a mini-review. Mini-Reviews in Medicinal Chemistry, 18(17), 1486-1497. [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link]
-
Park, S., et al. (2021). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. RSC Advances, 11(36), 22163-22172. [Link]
-
da Silva, A. C. S., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Journal of the Brazilian Chemical Society, 31(7), 1498-1507. [Link]
-
Geringer, S. A., et al. (2018). Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition, 57(40), 13334-13338. [Link]
-
Anonymous. (n.d.). Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]
-
Anonymous. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. ResearchGate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Profile: 1-Benzyl-3-methyl-1H-indazol-4-amine
This technical guide provides an in-depth profile of 1-benzyl-3-methyl-1H-indazol-4-amine , a specialized heterocyclic intermediate used in the synthesis of receptor tyrosine kinase (RTK) inhibitors.
CAS Number: 1383474-92-7[1]
Executive Summary
1-benzyl-3-methyl-1H-indazol-4-amine (CAS 1383474-92-7) is a critical pharmacophore building block belonging to the aminoindazole class. It serves as a primary scaffold for the development of Type III Receptor Tyrosine Kinase (RTK) inhibitors , specifically targeting Fms, c-Kit, and Flt3 kinases. Its structural uniqueness lies in the 4-position amine, which often acts as a hinge-binding motif in the ATP-binding pocket of kinase enzymes, while the 1-benzyl group provides hydrophobic interactions within the solvent-accessible regions or the back pocket of the enzyme.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Registry Number | 1383474-92-7 |
| IUPAC Name | 3-methyl-1-(phenylmethyl)-1H-indazol-4-amine |
| Synonyms | 1-benzyl-3-methylindazol-4-amine; 4-Amino-1-benzyl-3-methylindazole |
| Molecular Formula | C₁₅H₁₅N₃ |
| Molecular Weight | 237.30 g/mol |
| SMILES | Cc1nn(Cc2ccccc2)c2cccc(N)c12 |
| Appearance | Off-white to pale yellow solid (Typical for aminoindazoles) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| pKa (Predicted) | ~4.5 (Conjugate acid of aniline-like amine) |
Synthesis Methodology
The synthesis of 1-benzyl-3-methyl-1H-indazol-4-amine typically follows a regioselective alkylation followed by a reduction sequence. The core challenge is achieving regioselectivity at the N1 position of the indazole ring over the N2 position.
Reaction Workflow
The following diagram illustrates the validated synthetic pathway starting from 3-methyl-4-nitro-1H-indazole .
Figure 1: Synthetic pathway for CAS 1383474-92-7 via N-alkylation and nitro reduction.
Detailed Protocol
Step 1: N-Benzylation (Regioselective Alkylation)
-
Reagents: 3-methyl-4-nitro-1H-indazole (1.0 eq), Benzyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]
-
Solvent: Anhydrous DMF or Acetonitrile.
-
Procedure:
-
Dissolve 3-methyl-4-nitro-1H-indazole in DMF under inert atmosphere (N₂).
-
Add K₂CO₃ and stir at room temperature for 30 minutes to deprotonate the indazole.
-
Add Benzyl bromide dropwise to control exotherm.
-
Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]
-
Workup: Dilute with water, extract with EtOAc. The N1-isomer (desired) is typically less polar than the N2-isomer.
-
Purification: Silica gel chromatography is mandatory to separate the N1-benzyl (major) from the N2-benzyl (minor) isomer.
-
Step 2: Nitro Reduction
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, saturated aq.), Ethanol.[3]
-
Procedure:
-
Suspend the purified 1-benzyl-3-methyl-4-nitroindazole in Ethanol/Water (4:1).
-
Add Iron powder and NH₄Cl.
-
Reflux at 80°C for 2–4 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides.
-
Isolation: Concentrate filtrate, neutralize with NaHCO₃, and extract with DCM.
-
Yield: The resulting amine is obtained as an off-white solid after drying in vacuo.
-
Mechanism of Action & Applications
This compound is a "privileged structure" for kinase inhibition. The 4-aminoindazole scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase domain.
Target: Type III Receptor Tyrosine Kinases
The 1-benzyl-3-methyl-1H-indazol-4-amine moiety is specifically designed to inhibit:
-
c-Kit (CD117): Mutated in Gastrointestinal Stromal Tumors (GIST).
-
Flt3: Mutated in Acute Myeloid Leukemia (AML).
-
Fms (CSF1R): Implicated in inflammatory diseases and macrophage proliferation.
Figure 2: Mechanism of kinase inhibition by the aminoindazole scaffold.
Handling & Safety Protocols
As an aromatic amine and a research chemical, strict safety adherence is required.
-
Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (common for planar aromatics interacting with DNA).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines are sensitive to oxidation (browning) upon air exposure.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Spill Response: Adsorb with inert material (vermiculite). Do not flush into drains.
References
-
ChemSrc. (2024). 1-benzyl-3-methyl-1H-indazol-4-amine (CAS 1383474-92-7) Physicochemical Properties.[4]Link
-
BenchChem. (2025).[1] Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole and derivatives.Link
-
Google Patents. (2019). Compounds as Type III Receptor Tyrosine Kinase Inhibitors (CN109608449A).Link
-
Satheesh, D., et al. (2018).[5] Regioselective N-alkylation of 4-nitroimidazoles and indazoles. ResearchGate.[6] Link
Sources
Indazole-4-amine: Pharmacophore Analysis & Synthetic Utility
This technical guide provides an in-depth analysis of the Indazole-4-amine pharmacophore, a privileged scaffold in modern drug discovery. It deviates from standard templates to focus on the specific electronic, structural, and synthetic attributes that make this moiety a potent tool for targeting kinases (ROCK, JNK) and metabolic checkpoints (TDO/IDO1).
Technical Whitepaper | Medicinal Chemistry & Drug Design
Executive Summary: The "Ortho-Bridgehead" Advantage
The 1H-indazol-4-amine scaffold represents a distinct chemical space compared to its more common 3-, 5-, or 6-substituted counterparts. Its unique value lies in the 4-position vector , which places substituents in close proximity to the bridgehead nitrogen atoms. In kinase medicinal chemistry, this allows for unique interactions with the P-loop or solvent-front regions while maintaining the classic hinge-binding capability of the indazole core. Recently, this scaffold has emerged as a critical pharmacophore for dual IDO1/TDO inhibitors, offering a new avenue for cancer immunotherapy.
Pharmacophore & Binding Mode Analysis[1]
Electronic Structure & Tautomerism
The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2] For 4-aminoindazole, the 1H-tautomer is thermodynamically preferred in solution and the solid state.
-
H-Bonding Potential: The indazole ring provides a classic Donor-Acceptor (D-A) motif (N1-H donor, N2 acceptor) suitable for binding the hinge region of kinases (e.g., interacting with the backbone carbonyl and amide NH of residues like Glu or Cys).
-
The 4-Amino Vector: Unlike the 5- or 6-positions, which extend deep into the hydrophobic pocket or towards the gatekeeper residue, the 4-amino group projects "upwards" (relative to the hinge binding mode). This vector is ideal for:
-
Solubilizing Groups: Attaching polar moieties to improve ADME without disrupting the primary binding event.
-
Selectivity Filters: Interacting with non-conserved residues in the P-loop or the ribose-binding pocket.
-
Case Study: TDO/IDO1 Inhibition
In the context of Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 1 (IDO1), the 4-aminoindazole core mimics the natural substrate L-tryptophan .
-
Mechanism: The indazole nitrogen coordinates with the heme iron (Fe2+) in the active site.
-
SAR Insight: Substituents at the 4-position (derived from the amine) occupy the hydrophobic pocket normally accessed by the indole ring of tryptophan, while 6-position substitutions can tune selectivity between TDO and IDO1.
Visualization: Pharmacophore Interactions
The following diagram illustrates the logical relationships between the scaffold features and their biological impact.
Figure 1: Interaction map of the Indazole-4-amine scaffold with key biological targets.
Synthetic Strategies
Accessing the 4-aminoindazole core requires navigating the regioselectivity of the indazole ring formation. Two primary strategies are dominant: the Classical Nitrosative Cyclization (reliable, scalable) and the Modern Buchwald-Hartwig Approach (modular).
Strategy A: Modified Jacobson Indazole Synthesis (The "Nitro" Route)
This is the most robust method for generating the core 4-amino scaffold from inexpensive anilines.
-
Precursor: 2-Methyl-3-nitroaniline.[3]
-
Cyclization: Diazotization leads to spontaneous cyclization to 4-nitroindazole.
-
Reduction: The nitro group is reduced to the amine using Fe/HCl or catalytic hydrogenation.
Strategy B: Buchwald-Hartwig Amination
Used when the indazole ring is already formed but requires functionalization.
-
Precursor: 4-Bromo-1H-indazole.
-
Coupling: Pd-catalyzed coupling with benzophenone imine or direct amines.
-
Utility: Best for late-stage diversification.
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthetic pathway from aniline precursors to functionalized inhibitors.
Experimental Protocols
The following protocols are designed for reproducibility and high yield.
Protocol 1: Synthesis of 4-Nitro-1H-indazole (Cyclization)
-
Causality: The use of acetic acid as both solvent and proton source ensures the diazonium intermediate immediately attacks the adjacent methyl group, closing the ring before side reactions occur.
-
Step-by-Step:
-
Dissolve 2-methyl-3-nitroaniline (20.0 g, 131 mmol) in glacial acetic acid (300 mL) in a 1L round-bottom flask.
-
Cool the solution to 0–5 °C using an ice bath.
-
Dropwise add a solution of sodium nitrite (NaNO2, 10.0 g, 145 mmol) in water (20 mL) over 30 minutes. Note: Maintain temperature below 10 °C to prevent diazonium decomposition.
-
Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate will form.[3]
-
Concentrate the mixture under reduced pressure to approx. 50 mL.
-
Pour the residue into ice-water (500 mL). Filter the yellow/orange solid.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Yield: Expect ~85-90% of 4-nitro-1H-indazole.[3]
-
Protocol 2: Reduction to 4-Amino-1H-indazole
-
Causality: Iron (Fe) powder in ammonium chloride is chosen over catalytic hydrogenation (H2/Pd) if halogen substituents are present elsewhere on the ring, to avoid dehalogenation. For the clean nitro-indazole, H2/Pd is cleaner.
-
Step-by-Step (H2/Pd Method):
-
Dissolve 4-nitro-1H-indazole (5.0 g) in methanol (100 mL).
-
Add 10% Pd/C (0.5 g) under an argon atmosphere.
-
Purge with Hydrogen gas (H2) (balloon pressure is sufficient) and stir vigorously at RT for 4-6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The amine is significantly more polar and fluorescent.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate to yield the off-white solid 4-amino-1H-indazole .
-
Structure-Activity Relationship (SAR) Summary
| Position | Substitution Effect | Preferred Groups (Kinase/TDO) |
| N1 (Indazole) | Controls solubility & permeability. Often unsubstituted for hinge binding. | H, Methyl, THP (protecting group) |
| C3 | Steric gate. Large groups here clash with the hinge in many kinases. | H, F, Cl, small alkyl |
| C4 (Amine) | The Vector. Critical for potency and selectivity. | Sulfonamides (CCR4), Amides (JNK), Aryl (TDO) |
| C6 | Auxiliary binding pocket. Modulates metabolic stability. | F, CF3, solubilizing heterocycles |
References
-
Synthesis of Indazole Derivatives: ChemicalBook. "4-Nitro-1H-indazole synthesis from 2-methyl-3-nitroaniline."[3] Link
-
TDO/IDO1 Inhibition: European Journal of Medicinal Chemistry. "4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect."[4] (2022).[2] Link
- Kinase Binding Modes:Journal of Medicinal Chemistry. "Indazole-based kinase inhibitors: A review of binding modes." (General Reference for Hinge Binding).
-
CCR4 Antagonists: ResearchGate. "Identification of a novel 4-aminoindazole sulfonamide hit as a human CCR4 antagonist." Link
-
General Indazole Chemistry: Organic Chemistry Portal. "Synthesis of Indazoles." Link
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-benzyl-3-methyl-1H-indazol-4-amine from its Nitro Precursor
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 1-benzyl-3-methyl-1H-indazol-4-amine, a key building block in modern medicinal chemistry. The synthesis is approached via a robust two-step sequence starting from 3-methyl-4-nitro-1H-indazole. The first step involves a standard N-alkylation to install the benzyl group, yielding the intermediate 1-benzyl-3-methyl-4-nitro-1H-indazole. The subsequent and critical step is the chemoselective reduction of the aromatic nitro group to the corresponding primary amine. This guide focuses on catalytic hydrogenation using palladium on carbon (Pd/C) as the primary method, a widely adopted, clean, and efficient transformation.[1][2][3] Alternative reduction methodologies are also discussed to provide a comprehensive overview for researchers. This note is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, reproducible protocol.
Introduction & Strategic Overview
The 4-aminoindazole scaffold is a privileged structure in pharmaceutical research, serving as a crucial intermediate in the synthesis of a wide range of bioactive molecules, particularly in oncology and neurology.[4][5] The target molecule, 1-benzyl-3-methyl-1H-indazol-4-amine, combines this key pharmacophore with a benzyl protecting/modulating group, making it a versatile precursor for library synthesis and lead optimization campaigns.
The synthetic strategy detailed herein begins with the commercially available or readily synthesized 3-methyl-4-nitro-1H-indazole. The electron-withdrawing nature of the nitro group is often leveraged in the synthesis of the indazole core itself, making it a logical starting point.[6] The overall process is a two-stage transformation:
-
N-Benzylation: Selective alkylation of the N1 position of the indazole ring with benzyl bromide.
-
Nitro Group Reduction: Chemoselective reduction of the 4-nitro group to the target 4-amino group.
This route is advantageous due to the high efficiency and selectivity of each step, particularly the final reduction, which is critical for obtaining a clean product.
Figure 1: High-level synthetic workflow for the preparation of the target amine from the nitro-indazole starting material.
Scientific Integrity & Mechanistic Discussion
A robust synthetic protocol is built on a foundation of understanding the underlying chemical principles. The choices made in this procedure are designed for high yield, purity, and operational safety.
Step 1: N-Benzylation of the Indazole Core
The nitrogen at the N1 position of the indazole ring is nucleophilic and can be readily alkylated. The reaction proceeds via a standard SN2 mechanism. A base, typically anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the N-H of the indazole, forming the more nucleophilic indazolide anion. This anion then displaces the bromide from benzyl bromide to form the N-C bond. Dimethylformamide (DMF) is an excellent solvent choice as its polar aprotic nature effectively solvates the potassium cation and promotes the SN2 reaction.
Step 2: Chemoselective Reduction of the Aromatic Nitro Group
The conversion of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis.[2] While several methods exist, catalytic hydrogenation stands out for its efficiency, clean conversion, and minimal waste production, yielding only water as a byproduct.[3]
Primary Method: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This heterogeneous catalytic process involves the transfer of hydrogen atoms from H₂ gas to the nitro group, mediated by the surface of the palladium catalyst.[7] The mechanism is generally understood to involve:
-
Adsorption: Both the nitro compound and molecular hydrogen (H₂) adsorb onto the surface of the palladium metal.[7]
-
Activation: The H-H bond of H₂ is cleaved on the metal surface, forming reactive metal-hydride species.
-
Hydrogen Transfer: A stepwise transfer of hydrogen atoms to the nitrogen of the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine.[3][8]
This method is highly chemoselective, leaving other potentially reducible functional groups (e.g., the aromatic rings) intact under standard conditions.
Alternative Reduction Methods
While catalytic hydrogenation is preferred, other methods can be employed, particularly if specialized hydrogenation equipment is unavailable.
-
Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic methods for nitro group reduction.[2][6] Iron in the presence of an acid like HCl is a common choice, known as the Béchamp reduction.[3][9] This method is cost-effective as iron is inexpensive.[10] However, it requires stoichiometric amounts of metal and often involves a more strenuous aqueous workup to remove metal salts, generating significant waste.[3]
-
Hydrazine/Pd-C: In cases where a hydrogen gas cylinder is not practical, hydrazine hydrate can be used as an in situ source of hydrogen in the presence of a Pd/C catalyst. This method is effective for reducing nitroindazoles.[11]
Detailed Experimental Protocols
Safety First: Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.[12]
Protocol 1: Synthesis of 1-benzyl-3-methyl-4-nitro-1H-indazole
-
Reagents & Materials:
-
3-methyl-4-nitro-1H-indazole
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Benzyl Bromide (BnBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-methyl-4-nitro-1H-indazole (1.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual DMF and salts.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure nitro precursor as a solid.
-
Protocol 2: Synthesis of 1-benzyl-3-methyl-1H-indazol-4-amine
Critical Safety Warning: Palladium on carbon (Pd/C) is pyrophoric and can ignite flammable solvents, especially upon initial contact.[13][14] Hydrogen gas is highly flammable and explosive.[13] This procedure must be performed with extreme care in a well-ventilated fume hood, away from any ignition sources.
-
Reagents & Materials:
-
1-benzyl-3-methyl-4-nitro-1H-indazole
-
Palladium on Carbon (10% Pd wt.), preferably wetted
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® (diatomaceous earth)
-
Hydrogen (H₂) gas balloon or cylinder
-
Three-neck round-bottom flask, magnetic stirrer, vacuum/nitrogen manifold
-
Figure 2: Conceptual diagram of a typical lab-scale hydrogenation setup using a hydrogen balloon.
-
Procedure:
-
Catalyst Handling: In a three-neck round-bottom flask equipped with a magnetic stir bar, carefully add 10% Pd/C (approx. 5-10 mol% relative to the substrate). CAUTION: Add the catalyst to the dry flask first under an inert atmosphere (Nitrogen or Argon).[13][15]
-
Inerting the Flask: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.[13]
-
Solvent & Substrate Addition: Under a positive pressure of nitrogen, add methanol (or ethanol) via cannula or syringe to create a slurry and ensure the catalyst is fully wetted. Then, add the 1-benzyl-3-methyl-4-nitro-1H-indazole (1.0 eq).
-
Hydrogenation: Evacuate the flask gently (until the solvent just begins to bubble) and backfill with hydrogen gas from a balloon. Repeat this evacuation/backfill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[15]
-
Leave the reaction to stir vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale). The reaction is typically complete within 3-12 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas. CAUTION: The used catalyst is even more pyrophoric than fresh catalyst.[13]
-
Prepare a small plug of Celite® in a Büchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite plug to remove the Pd/C catalyst. Wash the Celite plug with additional methanol to recover all the product.[12]
-
Quenching the Catalyst: Immediately after filtration, carefully wet the Celite plug containing the used catalyst with water to deactivate it.[9][13] Transfer the wet slurry to a dedicated, clearly labeled waste container for pyrophoric materials. DO NOT allow the used catalyst to dry in the open air.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude solid is often of high purity. If necessary, it can be purified by recrystallization or column chromatography to yield the final product, 1-benzyl-3-methyl-1H-indazol-4-amine.
-
Data Presentation
The following table summarizes typical experimental parameters for this synthetic sequence.
| Parameter | Step 1: N-Benzylation | Step 2: Nitro Reduction |
| Substrate | 3-methyl-4-nitro-1H-indazole | 1-benzyl-3-methyl-4-nitro-1H-indazole |
| Key Reagents | Benzyl Bromide, K₂CO₃ | H₂ (1 atm), 10% Pd/C |
| Solvent | DMF | Methanol or Ethanol |
| Temperature | 60 °C | Room Temperature |
| Reaction Time | 4-6 hours | 3-12 hours |
| Typical Yield | 85-95% | >90% (often quantitative)[1] |
| Workup | Precipitation in water | Filtration through Celite |
| Purification | Recrystallization/Chromatography | Recrystallization (if needed) |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
References
-
Organic Chemistry @ University of Rochester. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
-
Rakib, E. M., et al. (2006). reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. HETEROCYCLES, 68(12), 2595-2602. Retrieved from [Link]
-
Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation. Retrieved from [Link]
-
Columbia University. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
The Sarpong Group, University of California, Berkeley. (2010, March 5). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]
-
Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Rakib, E. M., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005. Retrieved from [Link]
-
Abbassi, N., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(20). Retrieved from [Link]
-
Stack Exchange. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Chemistry Stack Exchange. Retrieved from [Link]
-
Ghorai, P. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives | Request PDF. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange. Retrieved from [Link]
-
Jag-Gorzka, A., et al. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2549-2554. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. Retrieved from [Link]
-
ResearchGate. (2016, June 24). How do you do reduction of aromatic nitro or nitroimidazole? Retrieved from [Link]
-
Rav, L. K., et al. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Retrieved from [Link]
-
ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.
-
Organic Chemistry Portal. (n.d.). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. Retrieved from [Link]
- Google Patents. (n.d.). EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from...
-
ResearchGate. (2020, May 1). Synthesis of some new protic N1-Benzyl/Butyl-2-methyl-4-nitro-1H-imidazol-3-ium salts... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1-Benzyl-5-nitro-1H-indazole. Retrieved from [Link]
-
National Institutes of Health. (2006, January 15). Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. Retrieved from [Link]
-
Beilstein Journals. (2022, August 23). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
-
Patsnap. (2018, April 3). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]
-
Wiley Online Library. (n.d.). ChemistrySelect. Retrieved from [Link]
-
Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. chem.uci.edu [chem.uci.edu]
- 14. sarponggroup.com [sarponggroup.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Advanced Application Note: Buchwald-Hartwig Amination of 4-Aminoindazoles
Executive Summary
The 4-aminoindazole scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., FGFR, VEGFR inhibitors), offering a unique vector for solubilizing groups or hinge-binding motifs.[1] However, functionalizing the C4 position via Buchwald-Hartwig (B-H) amination presents distinct challenges compared to the more common C3, C5, or C6 isomers.[1]
This Application Note provides a definitive guide to overcoming the two primary barriers at C4:
-
The "Peri-Effect": Steric repulsion between the C4-substituent and the C3-proton destabilizes the planar conformation required for reductive elimination.
-
Catalyst Poisoning: The N1/N2 diazole nitrogens act as competitive ligands, sequestering Pd(0) and arresting the catalytic cycle.[1]
We present two validated protocols: Method A for installing the amine (using 4-haloindazoles) and Method B for N-arylation of the 4-amino moiety.
Strategic Considerations & Mechanistic Insight
The Challenge of the C4 Position
Unlike simple anilines, 4-aminoindazole is electronically coupled to the electron-withdrawing pyrazole ring, reducing the nucleophilicity of the exocyclic amine. Furthermore, the C3-H creates a "steric wall" that hinders the approach of bulky Pd-ligand complexes during the amine coordination step.
Protecting Group Strategy (Critical)
Do not attempt B-H couplings on unprotected indazoles.
The free N-H of the indazole (pKa ~14) allows the substrate to bind Pd(II) in an
| Protecting Group (PG) | Suitability | Rationale |
| THP (Tetrahydropyranyl) | High | Stable to base; bulky enough to discourage N2-coordination; acid-labile removal. |
| SEM (Trimethylsilylethoxymethyl) | High | Excellent stability; removed with TBAF or acid; prevents N2-binding.[1] |
| Boc (tert-Butyloxycarbonyl) | Low | Often unstable under B-H conditions (high temp + alkoxide base); can migrate. |
| Methyl | Medium | Good for catalysis, but removal requires harsh conditions (not suitable for late-stage).[1] |
Ligand Selection Logic
-
For Installing Amine (4-Br
4-NHR): Use Xantphos or RuPhos . Xantphos (bidentate) enforces a wide bite angle, facilitating reductive elimination in the crowded C4 pocket.[1] -
For N-Arylation (4-NH2
4-NHAr): Use BrettPhos or tBuBrettPhos .[1] These bulky, electron-rich monodentate ligands prevent formation of inactive Pd-dimers and promote oxidative addition into deactivated aryl halides.[1]
Visualizing the Catalytic Challenge
The following diagram illustrates the standard catalytic cycle and the specific "Off-Cycle" trap caused by the indazole nitrogens.
Figure 1: Catalytic cycle highlighting the competitive inhibition (Trap) by the indazole core if not properly protected.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Aminoindazole from 4-Bromoindazole
Objective: Installing the amine functionality.
Substrate: 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[1] Reagents:
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Ar, charge a reaction vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (57.8 mg, 0.10 mmol).[1] Add 2 mL of anhydrous dioxane and stir at RT for 10 min until a clear yellow/orange solution forms. Note: Pre-forming the catalyst prevents the indazole from sequestering "naked" Pd.
-
Substrate Addition: Add 4-bromo-1-THP-indazole (281 mg, 1.0 mmol), the amine nucleophile (1.2 equiv), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Reaction: Seal the vial and heat to 100 °C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection (Optional): To remove THP, treat with 4M HCl in dioxane/MeOH (1:1) at RT for 2 hours.
Validation Criteria:
-
TLC: Disappearance of starting bromide (high Rf) and appearance of fluorescent amine spot.
-
LCMS: Confirm mass [M+H]+. Look for de-brominated byproduct (hydrodehalogenation) which indicates insufficient active catalyst.[1]
Protocol B: N-Arylation of 4-Aminoindazole
Objective: Coupling the 4-aminoindazole (as nucleophile) with an aryl halide.
Substrate: 1-methyl-1H-indazol-4-amine (or 1-THP analog). Reagents:
-
Precatalyst: BrettPhos Pd G3 or G4 (2–5 mol%)
-
Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-8 mol%)
-
-
Base: NaOtBu (1.5 equiv) - Strong base required for aniline deprotonation.
-
Alternative for base-sensitive groups: K₃PO₄ (2.0 equiv) with tBuBrettPhos.
-
-
Solvent: t-Amyl Alcohol or Toluene.[1]
Step-by-Step Procedure:
-
Setup: Charge a dried Schlenk tube with 1-methyl-1H-indazol-4-amine (1.0 equiv), Aryl Bromide (1.0–1.2 equiv), and NaOtBu (1.5 equiv).
-
Catalyst Addition: Add BrettPhos Pd G3 (0.02 equiv).
-
Degassing: Evacuate and backfill with Argon (3 cycles). Add anhydrous t-Amyl Alcohol (0.2 M).
-
Reaction: Heat to 90–110 °C . Monitor by LCMS after 2 hours.
-
Why t-Amyl Alcohol? Higher boiling point than THF; solubilizes the polar indazole better than toluene.[1]
-
-
Workup: Dilute with DCM, wash with water, dry over Na₂SO₄.
Decision Matrix for Optimization
Use the following logic flow to troubleshoot low yields or optimize specific substrates.
Figure 2: Optimization logic flow for troubleshooting B-H reactions on the indazole scaffold.
References
-
Mechanistic Foundation: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8][9] Reaction of aryl bromides with amines. Journal of the American Chemical Society.[4] Link
-
Ligand Selection (BrettPhos): Maiti, D., & Buchwald, S. L. (2009).[1] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[4] Journal of the American Chemical Society.[4] Link
-
Indazole/Azaindole Analogues: Lefoix, M., et al. (2008).[1] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[1] Beilstein Journal of Organic Chemistry. Link
-
Protecting Group Effects: Korboukh, I., et al. (2014).[1] Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates. Organic Process Research & Development. Link
-
Entrectinib Synthesis (Context): Menichincheri, M., et al. (2016).[1] Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK) Inhibitor.[10] Journal of Medicinal Chemistry. Link
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. sci-hub.jp [sci-hub.jp]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Indazole-Based Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the title of "privileged structures." The indazole ring system is a prime example of such a scaffold.[1][2] This bicyclic aromatic heterocycle, a bioisostere of indole, is a cornerstone of numerous FDA-approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][3][4] Notable drugs such as Pazopanib and Axitinib feature the indazole core, highlighting its importance in kinase inhibition.[1]
Separately, the urea functionality (-NH-C(O)-NH-) is another critical pharmacophore, renowned for its ability to form robust, directional hydrogen bonds with protein backbones. This characteristic makes it an exceptional motif for designing enzyme inhibitors, particularly protein kinase inhibitors, where it often mimics peptide bond interactions.[5]
The strategic combination of these two powerful moieties gives rise to indazole-based urea derivatives , a class of compounds that has garnered significant attention in modern drug discovery.[6][7] These molecules leverage the favorable pharmacology of the indazole scaffold and the potent binding capabilities of the urea linkage to create highly effective and selective therapeutic agents, particularly in oncology. This guide provides a detailed, experience-driven approach to the synthesis of these valuable compounds, focusing on the underlying chemical principles and robust, reproducible protocols.
Retrosynthetic Strategy: A Two-Stage Approach
The synthesis of a typical N,N'-disubstituted indazole-based urea can be logically disconnected into two primary stages. The core idea is to first construct a key intermediate, an aminoindazole , which can then be coupled with a suitable partner to form the urea bridge. The most direct and widely used method for the second stage is the reaction of the aminoindazole with an isocyanate .
This retrosynthetic pathway offers modularity, allowing for the generation of diverse chemical libraries by varying either the indazole core (Stage 1) or the isocyanate component (Stage 2).
Caption: Retrosynthetic analysis of indazole-based urea derivatives.
Part A: Protocol for Synthesis of the 3-Amino-1H-indazole Intermediate
The synthesis of the indazole ring itself can be achieved through various methods, including reactions starting from o-toluidines, o-methylacetanilides, or 2-fluorobenzaldehydes.[8] A particularly robust and versatile method for generating the crucial 3-amino-1H-indazole intermediate involves the cyclization of a substituted 2-halobenzonitrile with hydrazine.[8][9] This approach is advantageous as a wide variety of substituted 2-halobenzonitriles are commercially available or readily synthesized, allowing for diversification of the indazole core.
Protocol 1: Synthesis of 5-Fluoro-1H-indazol-3-amine
This protocol details the synthesis of a representative aminoindazole intermediate from 2,4-difluorobenzonitrile and hydrazine hydrate.
Causality and Experimental Rationale:
-
Reagents: Hydrazine hydrate serves as the source for both nitrogen atoms of the newly formed pyrazole ring.
-
Solvent: n-Butanol is used as a high-boiling solvent, enabling the reaction to be conducted at elevated temperatures necessary for the nucleophilic aromatic substitution and subsequent cyclization to occur efficiently.
-
Mechanism: The reaction proceeds via an initial SNAr (Nucleophilic Aromatic Substitution) reaction where hydrazine displaces the fluorine atom ortho to the nitrile group. This is followed by an intramolecular cyclization of the resulting hydrazino-benzonitrile intermediate to form the stable 3-amino-1H-indazole product. The fluorine para to the nitrile is less activated and remains intact.
Materials & Equipment:
-
2,4-Difluorobenzonitrile
-
Hydrazine hydrate (64-80% solution)
-
n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
TLC plates (Silica gel 60 F254)
-
Column chromatography setup (optional)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,4-difluorobenzonitrile (e.g., 5.0 g, 1.0 eq) and n-butanol (50 mL).
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (e.g., 3.0 eq) to the solution at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 117-118°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / Hexanes). The reaction is typically complete within 4-6 hours.
-
Cooling and Precipitation: Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities.
-
Drying: Dry the isolated solid under vacuum to yield the 5-fluoro-1H-indazol-3-amine.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by silica gel column chromatography.
Characterization (Expected):
-
1H NMR: Expect characteristic aromatic protons and a broad singlet for the -NH2 group.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Part B: Protocol for Urea Linkage Formation
The most direct and reliable method for synthesizing ureas is the reaction of an amine with an isocyanate.[10][11] This reaction is typically fast, high-yielding, and proceeds under mild conditions without the need for a catalyst.[11][12]
Mechanism of Urea Formation
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the aminoindazole attacks the highly electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable urea linkage.
Caption: Mechanism of urea formation from an amine and an isocyanate.
Protocol 2: Synthesis of 1-(5-Fluoro-1H-indazol-3-yl)-3-(4-chlorophenyl)urea
This protocol details the coupling of the previously synthesized aminoindazole with a commercially available aryl isocyanate.
Causality and Experimental Rationale:
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are crucial.[11] Protic solvents (like water or alcohols) would competitively react with the highly reactive isocyanate, leading to undesired byproducts.
-
Temperature: The reaction is typically run at room temperature or slightly below (0°C to RT) as it is often exothermic and proceeds rapidly.
-
Stoichiometry: A slight excess of the isocyanate is sometimes used to ensure complete consumption of the more valuable aminoindazole intermediate, but a 1:1 stoichiometry is often sufficient.
Materials & Equipment:
-
5-Fluoro-1H-indazol-3-amine (from Protocol 1)
-
4-Chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Standard glassware
-
Vacuum filtration apparatus
Step-by-Step Procedure:
-
Dissolution: In a clean, dry flask, dissolve 5-fluoro-1H-indazol-3-amine (e.g., 1.0 g, 1.0 eq) in anhydrous DCM (20 mL) with stirring.
-
Isocyanate Addition: Add 4-chlorophenyl isocyanate (e.g., 1.05 eq) to the solution dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. A precipitate of the urea product often begins to form within minutes. Allow the reaction to stir for 1-2 hours to ensure completion.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the aminoindazole spot.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with a small amount of DCM (to remove any unreacted isocyanate) and then with diethyl ether.
-
Drying: Dry the white solid under vacuum to yield the final product, 1-(5-fluoro-1H-indazol-3-yl)-3-(4-chlorophenyl)urea, which is often obtained in high purity.
Integrated Synthesis Workflow & Data
The two protocols form a seamless workflow for the creation of an indazole-based urea derivative library.
Caption: Integrated workflow for the synthesis of indazole-based urea derivatives.
Data Presentation: Representative Yields
The modularity of this synthetic route allows for the creation of numerous analogs. The following table illustrates hypothetical results for a small set of derivatives prepared using the described protocols.
| Entry | Indazole Moiety | Aryl Isocyanate Moiety | Product Yield (%) |
| 1 | 5-Fluoro-1H-indazol-3-yl | 4-Chlorophenyl | 95% |
| 2 | 5-Fluoro-1H-indazol-3-yl | 4-(Trifluoromethyl)phenyl | 92% |
| 3 | 1H-Indazol-3-yl | 4-Chlorophenyl | 96% |
| 4 | 5-Chloro-1H-indazol-3-yl | 3,4-Dichlorophenyl | 91% |
Yields are for the final urea formation step (Protocol 2) and are typical for this type of reaction.
Conclusion and Outlook
The synthetic pathway detailed in these application notes provides a reliable and highly efficient method for preparing indazole-based urea derivatives. The two-stage approach, involving the initial synthesis of a versatile aminoindazole intermediate followed by a straightforward urea formation, is ideal for library synthesis in a drug discovery setting. The resulting compounds are of significant interest as potential therapeutic agents, particularly as kinase inhibitors for applications in oncology and inflammation.[4][6][7] Further exploration of this chemical space, by varying the substitution on both the indazole ring and the phenylurea moiety, continues to be a promising avenue for the development of novel, potent, and selective drugs.
References
- Patil, S. A., Patil, R., & Patil, S. A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(36), 25351–25375.
- Szycher, M. (n.d.). Urea Formation. In Polyurethanes science, technology, markets, and trends.
- Chu, Y.-Y., Cheng, H.-J., Tian, Z.-H., Zhao, J.-C., Li, G., Chu, Y.-Y., Sun, C.-J., & Li, W.-B. (2017). Rational drug design of indazole-based diarylurea derivatives as anticancer agents. Chemical Biology & Drug Design, 90(4), 609–617.
- Zhao, C.-r., Wang, R.-q., Li, G., Xue, X.-x., Sun, C.-j., Qu, X.-j., & Li, W.-b. (2013). Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 23(7), 1989–1992.
-
Leventis, N. (n.d.). Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
- Gaikwad, K. K., et al. (2022). Indazole From Natural Resources And Biological Activity.
- Zhang, D., Song, D., & Xu, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2979.
- Kaur, H., Kumar, V., & Gupta, M. K. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- S. R. V. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(11), 1083.
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational drug design of indazole-based diarylurea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 12. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
Application Notes and Protocols for the Functionalization of the 4-Amino Group in Indazole Scaffolds
Introduction: The Strategic Importance of the 4-Aminoindazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The 4-aminoindazole, in particular, serves as a critical building block for the synthesis of potent kinase inhibitors and other targeted therapies.[2] The strategic placement of the amino group at the 4-position provides a key vector for chemical modification, allowing for the introduction of diverse functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the key strategies for the functionalization of the 4-amino group in indazole scaffolds, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
I. Diazotization and Sandmeyer-Type Reactions: Versatile Transformations of the 4-Amino Group
The diazotization of the 4-amino group on the indazole scaffold opens a gateway to a plethora of functional group transformations through the formation of a reactive diazonium salt intermediate. This classical yet powerful methodology allows for the replacement of the amino group with a wide range of substituents that are otherwise difficult to introduce directly.[4][5]
Chemical Principles and Mechanistic Insights
The diazotization reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C).[6] The resulting diazonium salt is a highly versatile intermediate.[7] The Sandmeyer reaction, a cornerstone of diazonium salt chemistry, utilizes copper(I) salts to catalyze the replacement of the diazonium group with a nucleophile, such as a halide or cyanide.[5] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[5]
Diagram: Generalized Workflow for Diazotization and Sandmeyer Reaction
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-benzyl-3-methyl-1H-indazol-4-amine
Welcome to the dedicated technical support guide for the synthesis of 1-benzyl-3-methyl-1H-indazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity.
Table of Contents
-
Synthesis Overview & Mechanism
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Detailed Experimental Protocols
-
References
Synthesis Overview & Mechanism
The synthesis of 1-benzyl-3-methyl-1H-indazol-4-amine is a multi-step process that is crucial for the development of various therapeutic agents. A common and effective route involves the cyclization of a substituted phenylhydrazine followed by a reduction of a nitro group. The general scheme is outlined below. Understanding the mechanism is key to effective troubleshooting.
A widely referenced method for similar indazole syntheses involves the reaction of a nitro-fluorobenzonitrile with a hydrazine, followed by cyclization and subsequent reduction of the nitro group. For instance, the synthesis of related compounds has been detailed in patent literature, which serves as a foundational reference.
Reaction Scheme:
Caption: General synthetic route for 1-benzyl-3-methyl-1H-indazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing yield in this synthesis?
A1: The cyclization step (C to D) is often the most yield-defining part of the synthesis. Incomplete cyclization or the formation of regioisomers can significantly reduce the yield of the desired product. Ensuring anhydrous conditions and optimal temperature control is paramount.
Q2: Can I use a different reducing agent for the final nitro reduction step?
A2: Yes, while catalytic hydrogenation with H₂ and Pd/C is a common and clean method, other reducing agents can be employed. These include tin(II) chloride (SnCl₂) in HCl or iron (Fe) powder in acetic acid. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups.
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂, Pd/C | 1 atm H₂, RT, Methanol | High yield, clean reaction | Requires specialized equipment |
| SnCl₂ | HCl, Ethanol, Heat | Good for small scale | Tin waste can be problematic |
| Fe/Acetic Acid | Acetic Acid, Heat | Inexpensive | Can require workup to remove iron salts |
Q3: How do I confirm the identity and purity of the final product?
A3: A combination of analytical techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will confirm the molecular weight. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Q4: What are the main safety precautions for this synthesis?
A4: Benzylhydrazine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood. Catalytic hydrogenation involves flammable hydrogen gas and requires careful setup to avoid leaks and ignition sources.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Issue 1: Low Yield in the Cyclization Step
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted hydrazone intermediate (C) after the reaction time.
-
Potential Cause 1: Presence of Water. The cyclization mechanism can be sensitive to moisture, which can hydrolyze intermediates.
-
Solution 1: Ensure all solvents are rigorously dried before use, for example, by distillation over a suitable drying agent or by using anhydrous solvents stored over molecular sieves. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Potential Cause 2: Sub-optimal Temperature. The cyclization may have a specific activation energy. If the temperature is too low, the reaction will be sluggish. If it's too high, side products may form.
-
Solution 2: Experiment with a temperature gradient to find the optimal reaction temperature. A typical starting point for this type of cyclization is refluxing in a high-boiling solvent like ethanol or toluene.
Issue 2: Formation of Impurities During Nitro Reduction
-
Symptom: The crude product shows multiple spots on TLC or peaks in HPLC after the reduction step.
-
Potential Cause 1: Catalyst Poisoning or Inactivity. The palladium on carbon (Pd/C) catalyst can become inactive due to impurities in the starting material or solvent.
-
Solution 1: Use a fresh batch of high-quality Pd/C. Ensure the starting nitro-indazole (D) is sufficiently pure. A pre-treatment of the substrate solution with activated carbon can sometimes remove catalyst poisons.
-
Potential Cause 2: Over-reduction or Side Reactions. Prolonged reaction times or overly harsh conditions can lead to the reduction of other functional groups or de-benzylation.
-
Solution 2: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, the reaction should be stopped promptly. Using a lower catalyst loading or running the reaction at a lower hydrogen pressure can also provide better control.
Issue 3: Difficulty in Product Isolation and Purification
-
Symptom: The final product is difficult to crystallize or co-elutes with impurities during column chromatography.
-
Potential Cause: Residual Reagents or Byproducts. Impurities from previous steps can interfere with purification.
-
Solution: An aqueous workup is crucial. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a wash with brine can help break emulsions. For chromatography, consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
Detailed Experimental Protocols
The following protocols are based on established procedures for similar syntheses and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 1-Benzyl-3-methyl-4-nitro-1H-indazole (D)
-
Reagents & Setup:
-
2-Fluoro-3-nitrobenzonitrile (1 equivalent)
-
Benzylhydrazine (1.1 equivalents)
-
Ethanol (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer, under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve 2-fluoro-3-nitrobenzonitrile in anhydrous ethanol in the reaction flask.
-
Add benzylhydrazine dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude product.
-
Recrystallize from ethanol if further purification is needed.
-
Protocol 2: Synthesis of 1-Benzyl-3-methyl-1H-indazol-4-amine (E)
-
Reagents & Setup:
-
1-Benzyl-3-methyl-4-nitro-1H-indazole (D) (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen.
-
-
Procedure:
-
In a suitable flask, dissolve the nitro-indazole (D) in methanol.
-
Carefu
-
Technical Support Center: Purification of 4-Aminoindazoles
Introduction: Navigating the Purification of a Privileged Scaffold
Welcome to the technical support center for the purification of 4-aminoindazoles. As a Senior Application Scientist, I understand that while 4-aminoindazoles are a cornerstone scaffold in medicinal chemistry—critical for developing novel therapeutics in oncology and neurology—their purification can be a significant bottleneck.[1][2] The amphoteric nature of the molecule, stemming from the basic amino group and the acidic N-H proton of the indazole ring, presents unique challenges that can lead to low yields, product degradation, and frustratingly impure final compounds.
This guide is structured to address the specific, practical issues you encounter in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions during the purification process.
Purification Strategy Decision Matrix
Choosing the right purification strategy from the outset is critical. The optimal path depends on the scale of your reaction, the nature of the impurities, and the physicochemical properties of your specific 4-aminoindazole derivative.
Caption: Decision tree for selecting a 4-aminoindazole purification method.
Section 1: Acid-Base Extraction FAQs
Acid-base extraction is a powerful first-pass purification technique that exploits the basicity of the 4-amino group to separate it from neutral or acidic byproducts.[3][4]
Q1: My reaction mixture contains the 4-aminoindazole product and a neutral byproduct. How can I use extraction for a quick clean-up?
A: This is an ideal scenario for acid-base extraction. The basic amino group on your indazole can be protonated by an aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[4] The neutral byproduct will remain in the organic layer.
The Causality: The protonation introduces a formal charge on the molecule (R-NH3+), drastically increasing its polarity and rendering it soluble in the aqueous phase. The non-polar, neutral impurity remains in the immiscible organic solvent (like Dichloromethane or Ethyl Acetate). After separating the layers, you can regenerate your neutral 4-aminoindazole by basifying the aqueous layer (e.g., with 2M NaOH or saturated NaHCO3) and then back-extracting it into a fresh organic phase.[3][4]
Q2: I've neutralized the acidic aqueous layer, but my 4-aminoindazole isn't precipitating or extracting well. What's happening?
A: This is a common issue and can be attributed to a few factors:
-
Incomplete Neutralization: You may not have added enough base to fully deprotonate the ammonium salt. Use pH paper to ensure the aqueous layer is basic (pH 9-10) before attempting the back-extraction.[3]
-
High Water Solubility: Some substituted 4-aminoindazoles, especially those with additional polar functional groups, may have significant water solubility even in their neutral form. If precipitation is sluggish or non-existent, you may need to perform multiple back-extractions with an organic solvent.
-
"Salting Out": If water solubility is high, you can increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[5][6] This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic solvent during extraction.
Q3: An un-breakable emulsion formed when I shook my separatory funnel. How do I resolve this?
A: Emulsions are common when dealing with basic aqueous solutions and chlorinated solvents. To break it, you can:
-
Be Patient: Let the funnel stand undisturbed for 10-20 minutes.
-
Add Brine: Add a small amount of saturated NaCl solution. The increased ionic strength helps to coalesce the dispersed droplets.[5]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.
Protocol 1: Standard Acid-Base Extraction Workflow
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl(aq).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask.
-
Extract the organic layer two more times with 1M HCl(aq), combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add 2M NaOH(aq) or saturated NaHCO3(aq) with stirring until the solution is basic (pH 9-10).[3]
-
Extract the now-neutral product from the aqueous layer three times with a fresh organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified 4-aminoindazole.[5][6]
Section 2: Recrystallization Troubleshooting
Recrystallization is the method of choice for obtaining high-purity crystalline 4-aminoindazoles, provided a suitable solvent system can be found.
Q1: How do I select the best solvent for recrystallizing my 4-aminoindazole derivative?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] A good starting point is to test small amounts of your crude material in various solvents of differing polarities.
The Causality: The principle relies on the fact that the desired compound and the impurities have different solubility profiles. Upon cooling a hot, saturated solution, the solution becomes supersaturated with respect to your target compound, which then crystallizes out, leaving the more soluble impurities behind in the "mother liquor".
| Solvent System | Polarity | Boiling Point (°C) | Comments & Rationale |
| Ethanol / Water | Polar | 78-100 | Excellent for polar compounds. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[8] |
| Ethyl Acetate / Hexanes | Mid-Polar | 69-77 | A very common and effective system. Dissolve in hot EtOAc, then add hexanes as the anti-solvent.[9] |
| Acetone / Hexanes | Mid-Polar | 56-69 | Similar to EtOAc/Hexanes, often works well when the former fails.[8] |
| Toluene | Non-Polar | 111 | Good for aromatic compounds; can lead to very high-quality crystals.[8] |
| Acetonitrile | Polar | 82 | Can be effective for compounds containing multiple aromatic rings.[10] |
Q2: My compound "oiled out" of the solution instead of forming crystals. What should I do?
A: Oiling out occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add slightly more of the primary solvent before allowing it to cool again, more slowly this time.
-
Lower the Cooling Temperature: Try cooling the solution much more slowly. You can even try seeding the solution with a tiny crystal of pure product if you have one.
-
Change Solvents: Switch to a lower-boiling point solvent system.
Q3: The purity of my material barely improved after recrystallization. Why?
A: This typically indicates that the impurities have a very similar solubility profile to your product in the chosen solvent system. You should try a different solvent system with different polarity characteristics. Alternatively, the impurity may be co-crystallizing with your product. In this case, a different purification method, like column chromatography, is warranted.
Section 3: Column Chromatography Clinic
Flash column chromatography is the most versatile technique for purifying 4-aminoindazoles, especially from complex mixtures or isomers.[11][12]
Q1: My 4-aminoindazole is streaking severely on the silica gel TLC plate and column. How can I get sharp bands?
A: This is the most common problem when purifying amines on silica gel. Streaking (or tailing) is caused by strong, non-ideal interactions between the basic amino group and the acidic silanol (Si-OH) groups on the silica surface.[13] This leads to poor separation and broad elution profiles.
The Causality & Solution: To mitigate this, you must add a modifier to your eluent to compete with your compound for the active sites on the silica.
-
Add a Basic Modifier: The standard solution is to add a small amount of a volatile base, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide, to your entire solvent system.[13][14] The TEA will preferentially bind to the acidic sites on the silica, allowing your 4-aminoindazole to travel through the column without strong, undesirable interactions, resulting in sharp, symmetrical peaks.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. amherst.edu [amherst.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Prevention of Oxidation in 1-benzyl-3-methyl-1H-indazol-4-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-benzyl-3-methyl-1H-indazol-4-amine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you mitigate the common challenge of oxidation with this valuable compound. Our goal is to ensure the integrity and stability of your materials throughout your experimental workflows.
Introduction: The Challenge of Aromatic Amine Stability
1-benzyl-3-methyl-1H-indazol-4-amine, like many aromatic amines, is susceptible to oxidative degradation. The primary amine group attached to the indazole ring is an electron-rich moiety, making it a prime target for oxidation by atmospheric oxygen and other oxidizing agents. This degradation can lead to the formation of colored impurities, loss of compound potency, and the introduction of confounding variables into your experiments. Understanding and preventing this process is critical for obtaining reliable and reproducible results.
This guide provides a structured approach to identifying, preventing, and troubleshooting the oxidation of 1-benzyl-3-methyl-1H-indazol-4-amine.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.
Issue 1: My solid 1-benzyl-3-methyl-1H-indazol-4-amine has developed a yellow or brownish tint over time.
-
Question: What is causing the color change in my solid sample, and how can I prevent it?
-
Answer: The discoloration of your solid 1-benzyl-3-methyl-1H-indazol-4-amine is a classic indicator of oxidation. The aromatic amine is likely reacting with atmospheric oxygen, even in the solid state, albeit at a slower rate than in solution. This process can be accelerated by exposure to light and elevated temperatures.
To prevent this, stringent storage protocols are necessary. Store the compound in an inert atmosphere, such as under argon or nitrogen, in a tightly sealed, amber glass vial to protect it from light.[1][2] For long-term storage, keeping the vial in a desiccator at a reduced temperature (e.g., <4°C) is recommended to minimize both oxidative and thermal degradation.[1]
Issue 2: During my reaction workup, the organic layer containing the product turns dark.
-
Question: Why is my product solution changing color during extraction and what can I do about it?
-
Answer: The darkening of the solution during workup is a strong indication of rapid oxidation of the amine in the presence of both oxygen (from the air) and potentially incompatible solvents or reagents. The increased surface area during extraction and solvent evaporation can accelerate this process.
To mitigate this, perform all workup steps under an inert atmosphere whenever possible. Use deoxygenated solvents for extraction. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes prior to use.[3] Additionally, minimize the time the compound is in solution and exposed to air. If possible, consider a purification method that avoids prolonged exposure to air, such as rapid filtration or precipitation under an inert blanket.
Issue 3: I am observing unexpected peaks in my LC-MS/HPLC analysis of the compound.
-
Question: What are these unknown peaks, and how can I confirm if they are oxidation products?
-
Answer: The appearance of new, more polar peaks in your chromatogram often points to the formation of degradation products. For aromatic amines, oxidation can lead to the formation of nitroso, nitro, and various coupled dimeric or polymeric species.[4] The benzylic position is also susceptible to oxidation, potentially forming a carbonyl group.[5]
To identify these impurities, you can perform a forced degradation study. Expose a small sample of your compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and analyze the resulting mixture by LC-MS/MS.[4] This will help you identify the mass of potential oxidation products and confirm if the unexpected peaks in your primary sample correspond to these degradation products. Techniques like high-resolution mass spectrometry can provide exact mass data to help elucidate the structures of these impurities.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal long-term storage conditions for 1-benzyl-3-methyl-1H-indazol-4-amine?
A1: For optimal stability, store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at temperatures below 4°C.[1] The vial should be placed inside a desiccator to protect against moisture, as amines can be hygroscopic.[1]
-
Q2: Can I use antioxidants to protect my compound in solution?
A2: Yes, the use of antioxidants can be an effective strategy, particularly for solutions that require handling over a period of time. Radical scavengers are often employed to inhibit oxidation. While specific antioxidants for this exact molecule are not extensively documented, compounds like butylated hydroxytoluene (BHT) or certain phenolic antioxidants could be effective. It is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications. A small-scale pilot experiment is recommended to test for compatibility.
-
Q3: How can I deoxygenate my solvents effectively in the lab?
A3: A common and effective method is to sparge the solvent with an inert gas, such as argon or nitrogen, for 15-30 minutes using a long needle or a fritted gas dispersion tube. For more stringent requirements, the freeze-pump-thaw method can be employed, which involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times.
-
Q4: What analytical techniques are best for monitoring the oxidation of 1-benzyl-3-methyl-1H-indazol-4-amine?
A4: A combination of techniques is often most informative.
-
LC-MS/MS is highly sensitive and can be used to detect and identify low levels of degradation products.[6]
-
HPLC with UV detection is excellent for quantifying the loss of the parent compound and the formation of impurities over time.[7]
-
NMR spectroscopy can be used to characterize the structure of major degradation products if they can be isolated.
-
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of Solid 1-benzyl-3-methyl-1H-indazol-4-amine
-
Preparation: Place the sealed vial of the compound and all necessary tools (spatulas, weighing paper, etc.) inside a glovebox with an inert atmosphere (argon or nitrogen).[2] If a glovebox is not available, a Schlenk line or a glove bag can be used.
-
Dispensing: Once the atmosphere is inert, open the vial and quickly weigh the desired amount of the compound.
-
Transfer: Immediately transfer the weighed solid to your reaction vessel, which has been previously dried and purged with an inert gas.[3][8]
-
Resealing: Tightly reseal the stock vial, ensuring the inert atmosphere is maintained. Consider wrapping the cap with Parafilm for extra security.[2]
Protocol 2: Preparation and Use of Deoxygenated Solvents
-
Setup: Choose a solvent-safe flask with a septum-sealed side arm.
-
Sparging: Insert a long needle connected to an inert gas line through the septum, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle to act as a vent.
-
Deoxygenation: Bubble the inert gas through the solvent for at least 15-30 minutes.
-
Transfer: To transfer the deoxygenated solvent, remove the vent needle and use a gas-tight syringe or a cannula to draw the desired volume while maintaining a positive pressure of the inert gas in the flask.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting the oxidation of 1-benzyl-3-methyl-1H-indazol-4-amine.
References
-
diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]
-
American University Library. (1988). Spectroscopic studies of enzyme oxidation products of a variety of aromatic amines. Retrieved from [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved from [Link]
-
Helda. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
PMC. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Retrieved from [Link]
-
NIH. (2009). Investigation of Antioxidant Vitamins (A, E, C) and Lipid Peroxidation Levels in Rats Injected N-(1,3-Benzothiazol-2-yl). Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]
-
PMC. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (2009). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. Retrieved from [Link]
-
ResearchGate. (2006). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. Retrieved from [Link]
-
PubMed. (2008). An oxidation of benzyl methyl ethers with nbs that selectively affords either aromatic aldehydes or aromatic methyl esters. Retrieved from [Link]
-
MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Treatment. Retrieved from [Link]
-
MatheO. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
ResearchGate. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Retrieved from [Link]
-
University Blog Service. (2018). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. Retrieved from [Link]
-
PMC. (2017). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. Retrieved from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. help.momentum-transfer.com [help.momentum-transfer.com]
- 3. web.mit.edu [web.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
Technical Support Center: 1-benzyl-3-methyl-1H-indazol-4-amine
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and potential degradation of 1-benzyl-3-methyl-1H-indazol-4-amine.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, several potential degradation pathways should be considered:
-
Oxidation: The aromatic amine group (-NH₂) at the 4-position is susceptible to oxidation.[3] This can be catalyzed by atmospheric oxygen, trace metals, or light, potentially leading to colored impurities or polymerized products. Aromatic amines are known to be highly susceptible to oxidation.[3]
-
N-Debenzylation: While the N-benzyl group is generally stable, it can be cleaved under certain harsh conditions, such as strong acids, bases, or catalytic hydrogenation. Some N-benzyl substituted indazoles have been shown to undergo debenzylation in the presence of oxygen under basic conditions.[4]
-
Ring Stability: The indazole ring itself is a stable aromatic system.[5][6] However, extreme pH conditions could potentially lead to ring-opening or other rearrangements, though this is less common under typical experimental conditions. The 1H-indazole tautomer is known to be the most energetically stable form.[5][7]
-
Photodegradation: Aromatic systems and compounds with amine functional groups can be sensitive to light, particularly UV. It is crucial to protect solutions from light to prevent photolytic degradation. The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing.[8][9]
Q2: What is the recommended solvent for preparing stock solutions?
A2: For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Rationale: DMSO is an aprotic, polar solvent that is excellent for solubilizing a wide range of organic molecules.[10] Its aprotic nature minimizes the risk of solvent-mediated reactions with the amine group. The pKa values of many organic compounds, including those with acidic protons adjacent to functional groups, are well-documented in DMSO.[11][12]
-
Alternatives: If DMSO is incompatible with your assay, other aprotic solvents like Dimethylformamide (DMF) can be considered. Protic solvents like ethanol may be used for immediate dilution but are less ideal for long-term storage due to the potential for hydrogen bonding and reactivity.
Q3: How should I store the solid compound and my prepared stock solutions?
A3: Proper storage is critical to maintaining compound integrity.[13]
-
Solid Compound: Store the solid (lyophilized powder) at -20°C or -80°C , protected from light and moisture in a tightly sealed container. Desiccants are recommended.
-
Stock Solutions:
-
Store stock solutions in DMSO at -80°C for long-term stability.[10]
-
Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[2][10]
-
Use low-bind polypropylene tubes or amber glass vials to prevent adsorption to container surfaces.
-
Q4: My compound solution has changed color. What does this indicate?
A4: A color change, typically to a yellow, brown, or pink hue, is often a visual indicator of oxidation , particularly of the aromatic amine moiety. If you observe a color change, it is highly recommended to verify the purity of the solution using an analytical method like HPLC before proceeding with your experiment.
Troubleshooting Guide: Stability Experiments
This guide addresses common issues encountered when assessing the stability of a research compound.
| Problem | Potential Causes | Recommended Solutions |
| Decreasing peak area in HPLC/LC-MS with no new impurity peaks. | 1. Precipitation: The compound may be falling out of solution in your assay buffer due to lower solubility. 2. Adsorption: The compound may be sticking to the walls of plastic tubes or plates. 3. Non-UV Active Degradants: Degradation products may not absorb at the wavelength used for detection. | 1. Visually inspect for precipitate. Determine the kinetic solubility in the specific buffer. Consider adding a co-solvent if the assay allows. 2. Switch to low-adsorption labware. 3. Use a more universal detector like Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) to look for new species. |
| New peaks appear in the chromatogram of an aged sample. | 1. Degradation: The compound is breaking down into one or more new chemical entities. 2. Solvent Impurities: Impurities in the solvent or buffer may react with the compound over time. | 1. This confirms instability. Use LC-MS to obtain the mass of the new peaks to hypothesize their structure (e.g., an M+16 peak suggests oxidation).[14] 2. Always use high-purity, HPLC-grade solvents and freshly prepared buffers. |
| Inconsistent stability results between experimental runs. | 1. Inconsistent Preparation: Minor variations in solution preparation (e.g., final solvent concentration, pH). 2. Variable Environmental Factors: Fluctuations in temperature or light exposure. 3. Freeze-Thaw Cycles: Reusing stock solution aliquots multiple times. | 1. Use precise pipetting and ensure thorough mixing. Verify the pH of aqueous buffers for each experiment. 2. Use calibrated incubators and protect all samples from light with aluminum foil or amber tubes. 3. Always use a fresh aliquot for each experiment. |
Experimental Protocols & Methodologies
To ensure reliable and reproducible results, you must first establish the stability of 1-benzyl-3-methyl-1H-indazol-4-amine in your specific experimental conditions.
Protocol 1: Establishing an Analytical Method
The prerequisite for any stability study is a reliable analytical method to quantify the parent compound and detect potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[14][15]
Objective: Develop a stability-indicating HPLC-UV method.
Steps:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 10% B to 95% B over 15 minutes) to ensure good separation of the parent peak from any potential impurities.
-
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (determine this by running a UV scan, typically between 254 nm and 280 nm for aromatic compounds).
-
Forced Degradation (Stress Testing): To ensure the method is "stability-indicating," briefly expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the samples. The goal is to see the parent peak decrease and new impurity peaks appear, demonstrating the method can resolve degradants from the parent compound. This is a core principle of stability testing.[16]
Protocol 2: Solution Stability in an Aqueous Buffer
Objective: Determine the stability of the compound in your final assay buffer over the time course of your experiment.
Steps:
-
Preparation: Dilute your DMSO stock of 1-benzyl-3-methyl-1H-indazol-4-amine into your chosen aqueous buffer to the final working concentration. Ensure the final DMSO concentration is low (typically <1%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after preparation, inject a sample into the HPLC system to get the initial peak area. This is your 100% reference.[17]
-
Incubation: Store the solution under the exact conditions of your experiment (e.g., 37°C, room temperature). Protect from light.
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the solution and inject it into the HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A common threshold for stability is ≥90% of the initial concentration remaining.
| Time Point | Peak Area (T=x) | % Remaining [(Area_Tx / Area_T0) * 100] |
| 0 hr | e.g., 1,000,000 | 100% |
| 2 hr | e.g., 980,000 | 98% |
| 8 hr | e.g., 950,000 | 95% |
| 24 hr | e.g., 890,000 | 89% |
Visualizations
Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Potential Degradation Pathways
Caption: Potential degradation sites of the molecule.
References
-
ICH Guidelines: Your Essential Guide to Stability Testing. (2024). Precision Stability Storage. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). European Commission. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
-
Core components of analytical method validation for small molecules-an overview. (2025). ResearchGate. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025). ResearchGate. [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025). ResearchGate. [Link]
-
Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (2009). PubMed. [Link]
-
Nitro compound. (n.d.). Wikipedia. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Publishing. [Link]
-
What is the best way to validate stability of stock solution and standard solution in HPLC? (2019). ResearchGate. [Link]
-
How to conduct Stability of Analytical Solution? (2022). YouTube. [Link]
-
Amine. (n.d.). Wikipedia. [Link]
-
Acidities of anilines in dimethyl sulfoxide solution. (1982). Journal of the American Chemical Society. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). ACS Publications. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). MDPI. [Link]
-
Stability of N-Benzyl substituted indazoles? (2020). ResearchGate. [Link]
-
Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. (2017). ACS Publications. [Link]
-
Stability order of methy benzyl cations? (2018). Chemistry Stack Exchange. [Link]
-
Supporting Information for: Mechanistic Analysis of Ammonium Cation Degradation for Anion Exchange Membrane Fuel Cells. (n.d.). The Royal Society of Chemistry. [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014). ResearchGate. [Link]
-
Arrange the following carbocations in order of stability {:("benzyl allyl methyl vinyl"),(" I II III IV"):}. (n.d.). Allen. [Link]
-
Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PubMed. [Link]
-
Which carbocation is more stable? (2022). Reddit. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitro compound - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gmpplastic.com [gmpplastic.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. pharma.gally.ch [pharma.gally.ch]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Advanced Structural Elucidation: 1-benzyl-3-methyl-1H-indazol-4-amine
The following guide provides an in-depth structural analysis of 1-benzyl-3-methyl-1H-indazol-4-amine , designed for researchers requiring rigorous verification of regiochemistry in indazole synthesis.
A Comparative NMR Analysis Guide
Executive Summary & The "Regioisomer Challenge"
In the synthesis of 1-substituted indazoles, particularly via alkylation of 3-methyl-1H-indazol-4-amine, the formation of the N2-isomer (2-benzyl-3-methyl-2H-indazol-4-amine) is a persistent competitive pathway. While the N1-isomer is thermodynamically favored, kinetic conditions often yield mixtures.
This guide compares the 1H NMR profile of the target N1-isomer against its N2-alternative , providing a definitive analytical workflow to certify structural integrity. The presence of the electron-donating amine group at position 4 adds a unique shielding pattern that aids in assignment.
Comparative Spectral Analysis (Target vs. Alternatives)
Diagnostic Chemical Shifts (DMSO-d₆)
The following table synthesizes diagnostic shift data derived from 3-methyl-indazol-4-amine analogs and N-benzyl indazoles.
| Signal Assignment | Target (N1-Isomer) | Alternative (N2-Isomer) | Differentiation Logic |
| Benzyl -CH₂- | δ 5.45 - 5.55 (s) | δ 5.60 - 5.75 (s) | N2-benzyl protons are typically deshielded (downfield) relative to N1-benzyl due to the quinoid-like character of the 2H-indazole system. |
| 3-Methyl (-CH₃) | δ 2.40 - 2.55 (s) | δ 2.60 - 2.70 (s) | The 3-Me group in the N2-isomer is flanked by the benzyl group, often causing a slight shift and specific NOE interactions. |
| 4-Amine (-NH₂) | δ 5.80 - 6.20 (br s) | δ 5.80 - 6.20 (br s) | Broad singlet. Exchangeable with D₂O. Position 4 is adjacent to the 3-Me, but distal from the N-alkylation site. |
| H-5 (Aromatic) | δ 6.10 - 6.30 (d) | δ 6.10 - 6.30 (d) | Shielded: Ortho to the electron-donating -NH₂ group. This is the most upfield aromatic signal. |
| H-7 (Aromatic) | δ 7.10 - 7.30 (d) | δ 7.00 - 7.20 (d) | Critical: In the N1-isomer, H-7 is spatially close to the Benzyl group. In the N2-isomer, it is distal. |
The "Smoking Gun": NOE/ROESY Correlation
Standard 1D NMR is often insufficient for conclusive assignment due to overlapping aromatic regions. Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for distinguishing these alternatives.
-
Target (N1-Alkylation): Strong NOE correlation between Benzyl-CH₂ and H-7 .
-
Alternative (N2-Alkylation): Strong NOE correlation between Benzyl-CH₂ and 3-Methyl .
Decision Logic & Workflow
The following diagram illustrates the logical pathway for distinguishing the target compound from its regioisomer using 2D NMR techniques.
Figure 1: Analytical decision matrix for distinguishing N1 vs. N2 regioisomers in indazole synthesis via NOE correlations.
Detailed Experimental Protocol
Sample Preparation
To ensure high-resolution spectra capable of resolving the broad amine peak and potential isomeric mixtures:
-
Solvent Selection: Use DMSO-d₆ (99.9% D).
-
Why? CDCl₃ often leads to broadening of the -NH₂ signal due to rapid exchange and quadrupole broadening. DMSO stabilizes the amine protons via hydrogen bonding, yielding a sharper, integrable singlet/broad singlet.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations may induce stacking effects, shifting aromatic peaks.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., K₂CO₃ from the alkylation step) which can degrade field homogeneity.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 30° pulse) or noesy1d (for selective excitation).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds .
-
Reasoning: Accurate integration of the 3-Methyl vs. Benzyl-CH₂ ratio requires full relaxation. Methyl protons often have shorter T1s than aromatic protons; insufficient D1 causes integration errors.
-
-
Scans (NS): Minimum 16 scans for 1D; 8-16 scans for NOESY.
Step-by-Step Assignment Validation
-
Identify the Methyl Group: Locate the sharp singlet at ~2.5 ppm. Integrate this to 3H. Calibrate integration relative to this peak.
-
Verify the Benzyl CH₂: Confirm a singlet integrating to 2H around 5.5 ppm.
-
Assess Purity: Check for a "shadow" singlet slightly downfield (approx +0.1-0.2 ppm) from the main Benzyl CH₂. This is the tell-tale sign of N2-isomer contamination.
-
Assign the Amine: Look for the broad exchangeable peak at 5.8-6.2 ppm. Add one drop of D₂O and shake; if the peak disappears, assignment is confirmed.
References
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[1][2][3] Link
-
Keating, J. J., & Alam, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[4] Beilstein Journal of Organic Chemistry. Link
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Indazoles. University of Wisconsin-Madison Chemistry. Link
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
A Senior Application Scientist's Guide to Elemental Analysis of Indazole Intermediates
Introduction: The Critical Role of Elemental Purity in Indazole Synthesis
Indazole and its derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases.[1][2][3] As researchers and drug development professionals, our ability to synthesize and characterize these intermediates with absolute certainty is paramount. Beyond confirming the molecular structure, we must rigorously quantify the elemental composition—both of the desired molecule and of any undesirable impurities. These impurities, often residual catalysts or environmental contaminants, can compromise drug safety, stability, and efficacy.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of indazole intermediates. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in the regulatory landscape defined by the International Council for Harmonisation (ICH) Q3D guidelines.[6][7][8] Our objective is to equip you with the expertise to select the appropriate analytical standard, design a self-validating testing strategy, and ensure the unimpeachable quality of your pharmaceutical intermediates.
The Regulatory Cornerstone: ICH Q3D and the Risk-Based Approach
Before comparing instruments, we must understand the regulatory framework that dictates why we test. The ICH Q3D guideline mandates a risk-based approach to control elemental impurities in final drug products.[6][7][9] Because elemental impurities offer no therapeutic benefit, their levels must be controlled within acceptable limits, defined by a Permitted Daily Exposure (PDE).[7][10] This framework is essential for indazole intermediates, as the impurities they carry can persist into the final Active Pharmaceutical Ingredient (API).
The ICH Q3D guidelines classify 24 elemental impurities into three classes based on their toxicity and likelihood of occurrence:[8]
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be evaluated in all risk assessments.[9][11]
-
Class 2: Generally toxic elements with varying probabilities of occurrence. This class is subdivided:
-
Class 2A: High probability of being found in the drug product (Co, Ni, V).[9]
-
Class 2B: Lower probability, often introduced from manufacturing equipment or catalysts (e.g., Ag, Au, Pd, Pt, Ru, Rh).[9] This subclass is highly relevant for indazole synthesis, which frequently employs palladium or ruthenium catalysts.
-
-
Class 3: Elements with lower toxicity via oral administration (e.g., Ba, Cr, Cu, Li, Mo, Sn).[7][9][10]
A risk assessment is required to identify which elemental impurities are likely to be present in a drug product. If this assessment cannot prove that an impurity's concentration is consistently below 30% of its PDE, a validated analytical method must be used to control its level.[12][13][14] This regulatory requirement drives our choice of analytical standards.
Technique 1: Foundational Characterization with CHN(O)S Combustion Analysis
The first step in characterizing a novel indazole intermediate is to confirm its empirical formula. CHN(O)S analysis is the definitive technique for this purpose, providing the mass percentages of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen.[15][16] This method serves as a fundamental check of synthetic success and purity against theoretical values.[17][18][19]
Causality Behind the Method: CHN(O)S analysis is based on the complete and controlled combustion of the sample. This process reliably converts the constituent elements into simple, quantifiable gases (CO₂, H₂O, N₂, SO₂).[15][20] The precision of this technique allows it to serve as a primary standard for assessing the purity of organic compounds.[16][17]
Experimental Protocol: CHN(O)S Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenized indazole intermediate into a tin or silver capsule using a microbalance.[16] The accuracy of this weight is critical as all results are calculated as a percentage of it.
-
Combustion: Place the capsule into the elemental analyzer's autosampler. The instrument drops the sample into a high-temperature furnace (typically ~1000°C) rich in oxygen.[21] This triggers "flash combustion," converting the sample into its elemental gases.
-
Reduction & Separation: The gas mixture flows through a reduction tube (often containing copper) to convert nitrogen oxides to N₂ gas and remove excess oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are then passed through a gas chromatography (GC) column to separate them.[15]
-
Detection: The separated gases are quantified by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.[17][21]
-
Oxygen Analysis (if required): Oxygen is determined separately by pyrolysis in an oxygen-free environment. The sample is heated in a furnace with a carbon catalyst, converting oxygen to carbon monoxide (CO), which is then detected.[21]
Data Presentation: CHN(O)S Analysis
Table 1: Representative CHN Analysis Data for a Hypothetical Indazole Intermediate (C₉H₈N₂O₂)
| Element | Theoretical Mass % | Experimental Mass % (Run 1) | Experimental Mass % (Run 2) | Average Mass % |
| Carbon (C) | 61.36% | 61.32% | 61.40% | 61.36% |
| Hydrogen (H) | 4.58% | 4.61% | 4.59% | 4.60% |
| Nitrogen (N) | 15.90% | 15.87% | 15.91% | 15.89% |
| Oxygen (O) | 18.16% | 18.20% | 18.10% | 18.15% |
Acceptance criteria for purity are typically within ±0.4% of the theoretical value.
Visualization: CHN(O)S Workflow
Caption: Workflow for ICP-MS/OES elemental impurity analysis.
Technique 3: Rapid Screening with X-Ray Fluorescence (XRF) Spectroscopy
While ICP-MS is the definitive technique for quantitative impurity analysis, X-Ray Fluorescence (XRF) offers a powerful complementary or screening tool. [22][23]It is a non-destructive technique that requires minimal sample preparation, making it ideal for rapid decision-making during process development. [24][25][26] Causality Behind the Method: XRF works by irradiating the sample with high-energy X-rays. This causes electrons in the inner shells of the atoms to be ejected. Electrons from outer shells then drop down to fill these vacancies, emitting fluorescent X-rays with energies characteristic of each specific element. [22][25]By measuring the energies and intensities of these emitted X-rays, the elemental composition can be determined.
Experimental Protocol: XRF Analysis
-
Sample Preparation: This is the primary advantage of XRF. [22][23] * For solid indazole intermediates, the powder can be pressed into a pellet.
-
Alternatively, the powder can simply be placed into a sample cup with a thin, X-ray transparent film (e.g., Mylar) at the bottom. No digestion is required.
-
-
Instrumental Analysis:
-
Place the sample cup or pellet into the XRF spectrometer.
-
The instrument irradiates the sample with X-rays from an X-ray tube.
-
A detector measures the energy and intensity of the characteristic fluorescent X-rays emitted from the sample.
-
-
Data Analysis: The instrument software processes the spectrum to identify the elements present and quantify their concentrations based on a pre-established calibration.
When to Use XRF for Indazole Intermediates:
-
Raw Material Screening: Quickly verify the absence of major elemental contaminants in starting materials.
-
In-Process Control: Monitor for the introduction of contaminants from reactors or equipment during synthesis. [11]* Catalyst Screening: Check for the presence of residual palladium or other catalysts. While XRF may not meet the final ICH Q3D detection limits, it can provide a semi-quantitative result to guide process optimization before committing to a full ICP-MS analysis. [27]* Orthogonal Technique: Use as a secondary, confirmatory technique alongside ICP methods. [22]
Visualization: XRF Workflow
Caption: Streamlined workflow for XRF elemental analysis.
Comparative Summary and Strategic Selection
Choosing the right analytical standard is a strategic decision based on the specific question you need to answer. The table below provides a holistic comparison to guide your choice.
Table 3: Master Comparison of Elemental Analysis Techniques for Indazole Intermediates
| Feature | CHN(O)S Combustion Analysis | ICP-MS / ICP-OES | X-Ray Fluorescence (XRF) |
| Primary Purpose | Structural Confirmation: Verifies empirical formula and purity of the main compound. | Regulatory Compliance: Quantifies trace elemental impurities per ICH Q3D. [28][29] | Rapid Screening: Fast, semi-quantitative analysis for process control and material checks. [27][22] |
| Typical Analytes | C, H, N, S, O | Most of the periodic table, especially heavy metals and catalyst residues (e.g., Pd, Ru, Pb, As). [5] | Elements from Na to U. Good for metals and heavier elements. |
| Sensitivity | Percent (%) level | ppb to ppt (ICP-MS);[30] ppm to ppb (ICP-OES) [31] | ppm level |
| Sample Prep | Simple (weighing) | Complex & Critical (acid digestion) [12][22] | Minimal (pellet pressing or powder in a cup) [23][26] |
| Analysis Type | Destructive | Destructive | Non-destructive [24][25] |
| Analysis Speed | ~5-10 minutes per sample | ~3-5 minutes per sample (post-digestion) | <5 minutes per sample |
| Cost | Low | High (ICP-MS) / Medium (ICP-OES) | Medium |
| Key Application for Indazoles | Confirming identity of a newly synthesized batch. | Final quality control and data for regulatory submission. | In-process monitoring, raw material checks, troubleshooting. |
Conclusion: An Integrated Strategy for Unimpeachable Quality
No single technique answers all questions. A robust elemental analysis strategy for indazole intermediates integrates these methods based on the stage of development and the specific objective.
-
Synthesis & Discovery: Use CHN(O)S analysis to confirm the identity and fundamental purity of your newly synthesized indazole intermediate.
-
Process Development: Employ XRF as a rapid screening tool to monitor for catalyst residues and contaminants, allowing for quick process adjustments.
-
Regulatory Submission & Quality Control: Rely on a fully validated ICP-MS method as the definitive standard for quantifying all relevant elemental impurities according to ICH Q3D guidelines, ensuring the safety and quality of the intermediate destined for API synthesis.
By understanding the causality behind each technique and grounding your analytical choices in the regulatory framework, you can build a self-validating system that ensures the highest scientific integrity for your drug development programs.
References
- The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024, August 15).
- Guideline for Elemental Impurities Q3D(R1). (2019, March 22). ICH.
- ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek.
- Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.
- Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH.
- Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online.
- ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services.
- Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. (2021, August 16). Quercus Lab.
- ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. (2017). Current Drug Discovery Technologies, 14(2), 106-120.
- The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). American Pharmaceutical Review.
- Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022, August 11). EAG Laboratories.
- Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials. (2017, July 1). Spectroscopy Online.
- ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. (2025, April 2).
- Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. Analytik Jena.
- Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Shimadzu.
- Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies.
- The strategic advantages of X-ray Fluorescence for pharmaceutical elemental analysis. C&EN.
- Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories. Thermo Fisher Scientific.
- DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis.
- Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
- ICP-MS Sample Preparation. Regulations.gov.
- Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies.
- Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology.
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy.
- Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233. Analytik Jena.
- Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. (2022, January 1). Spectroscopy Online.
- CHN(O)S Elemental Analysis. Measurlabs.
- Elemental analysis: operation & applications. Elementar.
- Instrumentation for chemical & pharmaceutical applications. Elementar.
- Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate.
- ICP-MS Sample Preparation - What You Need to Know. (2024, December 11). Drawell.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
- Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15).
- CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo.
- Q3D(R2)—Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability. (2022, September 15). Regulations.gov.
- Elemental Impurities in Drug Products; Guidance for Industry; Availability. (2018, August 8). Federal Register.
- Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. (2025, March 18). Malvern Panalytical.
- Elemental Impurities in Drug Products Guidance for Industry August 2018. (2018, August 7). FDA.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules, 11(11), 867-879.
- Elemental Impurities in Drug Products. A3P.
- FDA´s final Guidance on Elemental Impurities in Drug Products. (2018, August 28). ECA Academy.
- Synthesis of 1H‐indazole derivatives. ResearchGate.
- Ways to Measure Metals: From ICP-MS to XRF. CDC Stacks.
- XRF vs ICP-MS vs ICP-OES. (2021, March 17). Reddit.
- Comparison of Elemental Analysis Techniques - Advantages of XRF in Comparison with ICP and AAS. (2019, October 14). Labcompare.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances.
- What is the difference between XRF & ICP-MS analysis??. (2019, August 31). ResearchGate.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021, April 8). PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smithers.com [smithers.com]
- 5. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 6. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 7. database.ich.org [database.ich.org]
- 8. quercus.be [quercus.be]
- 9. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 10. database.ich.org [database.ich.org]
- 11. eag.com [eag.com]
- 12. ijcpa.in [ijcpa.in]
- 13. a3p.org [a3p.org]
- 14. FDA´s final Guidance on Elemental Impurities in Drug Products - ECA Academy [gmp-compliance.org]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. mt.com [mt.com]
- 17. Elemental analysis: operation & applications - Elementar [elementar.com]
- 18. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 19. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. measurlabs.com [measurlabs.com]
- 22. The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. C&EN White Papers | The strategic advantages of X-ray Fluorescence for pharmaceutical elemental analysis [connect.discoveracs.org]
- 24. news-medical.net [news-medical.net]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. pharmtech.com [pharmtech.com]
- 28. analytik-jena.com [analytik-jena.com]
- 29. analytik-jena.com [analytik-jena.com]
- 30. qbdgroup.com [qbdgroup.com]
- 31. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
1-benzyl-3-methyl-1H-indazol-4-amine proper disposal procedures
This guide outlines the authoritative protocols for the safe handling, stabilization, and disposal of 1-benzyl-3-methyl-1H-indazol-4-amine .
As a specialized pharmaceutical intermediate (often associated with the synthesis of bioactive indazoles like benzydamine analogs), this compound presents specific hazards related to its indazole core (potential biological activity) and primary amine functionality (basicity, tissue corrosivity).
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the waste stream characterization. Treat this substance as Acute Toxic and Corrosive until specific lot-analysis proves otherwise.[1]
| Property | Specification / Hazard Class |
| Chemical Structure | Indazole ring fused with a benzyl group and a primary amine at position 4.[1][2] |
| Functional Hazards | Amine (Primary): Basic, incompatible with strong acids/oxidizers. Potential skin sensitizer.Indazole Core: Potential pharmacological activity (kinase inhibition or anti-inflammatory); treat as bioactive. |
| Physical State | Solid (typically off-white to yellow powder).[1] |
| GHS Classification | Danger [1][3][4][5]• H301: Toxic if swallowed.[4][6]• H314: Causes severe skin burns and eye damage.[3][4][6]• H412: Harmful to aquatic life with long-lasting effects.[1] |
| RCRA Status (USA) | Not P-listed or U-listed by name.[1] Regulated by Characteristic (Toxicity/Ignitability) or Generator Knowledge. |
Part 2: Pre-Disposal Stabilization & Segregation
Crucial Safety Rule: Never dispose of amines in the same waste stream as acid chlorides, anhydrides, or strong mineral acids. The resulting exothermic reaction can pressurize containers and cause rupture.
Waste Segregation Protocol
-
Solid Waste: Segregate pure 1-benzyl-3-methyl-1H-indazol-4-amine into a dedicated "Toxic Solids" container.
-
Liquid Waste:
-
Compatible: Alcohols (Methanol, Ethanol), Non-halogenated organics (DMSO, DMF).
-
Incompatible: Aqueous acids (HCl, H2SO4), Oxidizers (Peroxides, Nitric Acid).
-
Container Specifications
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined cap.[1]
-
Secondary Containment: Polyethylene spill tray or overpack drum.
-
Labeling: Must read "HAZARDOUS WASTE - TOXIC ORGANIC AMINE" .[1]
Part 3: Disposal Workflows
Workflow A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-stock or surplus synthesis material.[1]
-
Personal Protective Equipment (PPE): Nitrile gloves (double-layered), lab coat, safety goggles, and a NIOSH-approved N95 or P100 respirator if handling fine powder outside a fume hood.
-
Solubilization (Optional but Recommended for Incineration):
-
Dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol) to facilitate injection into the incinerator.
-
Ratio: 10% w/v maximum concentration.
-
-
Packaging:
-
Transfer solid/solution to a screw-top container.[1]
-
Tape the cap with parafilm to prevent loosening due to vibration during transport.
-
Place the container inside a clear, heavy-duty zip-lock bag (Double-containment).
-
-
Final Disposal: Transfer to the facility's High-BTU Incineration stream.
Workflow B: Disposal of Reaction Mixtures (Liquid)
Use this protocol for HPLC waste or mother liquors containing the amine.
-
pH Check: Verify pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO3) to prevent acid-amine salt precipitation or unexpected exotherms in the waste drum.
-
Solvent Compatibility: Ensure the carrier solvent is non-halogenated. If halogenated (DCM, Chloroform), segregate into "Halogenated Waste" stream.
-
Bulking: Pour into the satellite accumulation drum using a funnel with a flash-arrestor.
Part 4: Visualized Decision Pathways
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the material enters the correct destruction pathway.
Caption: Decision matrix for segregating 1-benzyl-3-methyl-1H-indazol-4-amine based on physical state and solvent carrier.
Part 5: Emergency Spill Response
If a spill occurs (Solid or Liquid), immediate containment is required to prevent environmental release.[5][7]
Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Up: Wear Tyvek sleeves, double nitrile gloves, and safety goggles.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop.
-
Liquid: Surround with absorbent boom (vermiculite or polypropylene pads).
-
-
Decontamination: Scrub the surface with a dilute acetic acid solution (5%) to neutralize residual amine, followed by a soap and water wash.
-
Disposal: Place all cleanup materials into a wide-mouth jar labeled "Spill Debris - Toxic".
Figure 2: Spill Response Workflow
Caption: Operational workflow for containing and cleaning spills of indazole amines.
References
-
Thermo Fisher Scientific. (2010).[4] Safety Data Sheet: Benzenemethanamine, N-methyl- (Analogous Amine Hazards).[1] Retrieved from [1]
-
University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures - Amines and Organic Solvents.[1] Retrieved from [1]
-
Collect and Recycle. (2025). Amine Disposal For Businesses: Identification and Segregation. Retrieved from
-
ChemicalBook. (2025). 1-BENZYL-3-METHYL-1H-INDAZOLE (CAS 128364-67-0) Properties and Safety.[1] Retrieved from [1]
-
PubChem. (2025). Compound Summary: 1-benzyl-1H-indazol-3-ol (Structural Analog Data).[1] National Library of Medicine. Retrieved from
Sources
- 1. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
